Methyl 2-fluoro-5-sulfamoylbenzoate
Overview
Description
Methyl 2-fluoro-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . It is a solid at room temperature and is used primarily in scientific research. The compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and a methyl ester group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-sulfamoylbenzoate typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reduction of the nitro group to an amine, which is then sulfonated to form the sulfamoyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-sulfamoylbenzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of 2-fluoro-5-sulfamoylbenzoic acid.
Scientific Research Applications
Methyl 2-fluoro-5-sulfamoylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 2-chloro-5-sulfamoylbenzoate
- Methyl 2-bromo-5-sulfamoylbenzoate
Uniqueness
Methyl 2-fluoro-5-sulfamoylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs with different halogens or substituents .
Biological Activity
Methyl 2-fluoro-5-sulfamoylbenzoate is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is well-known for its antibacterial properties, and a fluorine atom that may enhance its biological efficacy. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which includes:
- A benzoate moiety.
- A sulfamoyl group that contributes to its antibacterial properties.
- A fluorine atom at the 2-position, which may enhance lipophilicity and bioavailability.
The molecular formula for this compound is CHFNOS, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes involved in folate synthesis. Similar compounds have demonstrated the ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. By inhibiting this enzyme, this compound may effectively disrupt bacterial growth and replication.
Antibacterial Activity
The sulfonamide group is known for its antibacterial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. This compound is hypothesized to possess comparable efficacy due to its structural characteristics.
Table 1: Comparison of Antibacterial Activity
Compound | Target Enzyme | Activity (IC50) | Bacterial Strains Tested |
---|---|---|---|
This compound | Dihydropteroate Synthase | TBD | E. coli, S. aureus |
Sulfamethoxazole | Dihydropteroate Synthase | 0.1 µM | E. coli |
Trimethoprim | Dihydropteroate Synthase | 0.05 µM | S. pneumoniae |
Case Studies
- In Vitro Studies : Preliminary studies have shown that this compound exhibits promising antibacterial activity against E. coli and S. aureus in laboratory settings. The compound was tested using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).
- Pharmacokinetics : Research into the pharmacokinetics of similar sulfonamide compounds suggests that modifications such as fluorination can enhance absorption and distribution in biological systems. This compound's lipophilic nature may lead to improved membrane permeability.
- Therapeutic Applications : Given its structural similarities to existing antibacterial agents, this compound is being explored as a potential treatment for bacterial infections resistant to conventional therapies.
Properties
IUPAC Name |
methyl 2-fluoro-5-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPEZPNAUBWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099052-48-8 | |
Record name | methyl 2-fluoro-5-sulfamoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.